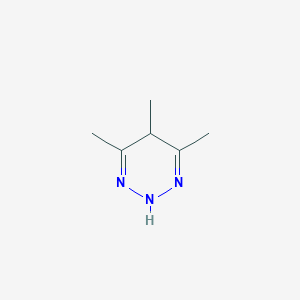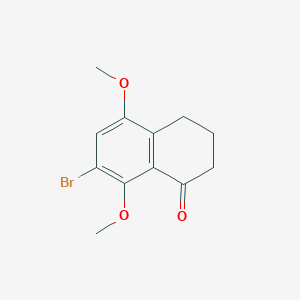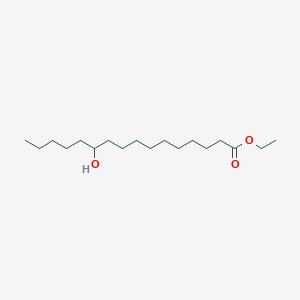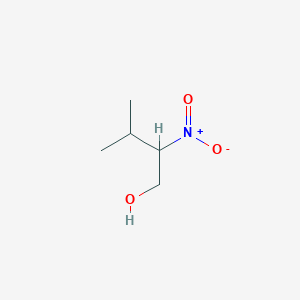
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine is a nitrogen-containing heterocyclic compound It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazines with 1,4-bielectrophilic agents. This reaction is often carried out under controlled conditions to ensure the formation of the desired triazine ring .
Industrial Production Methods
Industrial production of triazines, including this compound, often involves the trimerization of nitrile and cyanide compounds. This method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the ring. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Medicine: Triazine derivatives are explored for their antitumor and antimicrobial properties.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine include:
- 2,4,6-Trimethyl-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine (Melamine)
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of three methyl groups on the triazine ring can influence its reactivity and interactions with other molecules, making it a unique and valuable compound for various applications .
Propiedades
| 77202-19-8 | |
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
4,5,6-trimethyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)7-9-8-6(4)3/h4,9H,1-3H3 |
Clave InChI |
OXQOMQSRQOUROO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=NNN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)



![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
